Hentriacontyl acrylate
Description
Hentriacontyl acrylate is a long-chain acrylate ester with a hentriacontyl (C31H63) alkyl group. As a derivative of acrylic acid, it combines the reactive acrylate moiety with a hydrocarbon chain that imparts unique physical and chemical properties. The extended alkyl chain enhances hydrophobicity, reduces crystallinity, and improves flexibility in polymer matrices . This compound is primarily utilized in high-performance coatings, adhesives, and elastomers, where durability, weather resistance, and low shrinkage are critical . Its synthesis typically involves esterification of acrylic acid with hentriacontanol under catalytic conditions, though specific protocols may vary depending on purity and application requirements .
Properties
CAS No. |
94138-83-7 |
|---|---|
Molecular Formula |
C34H66O2 |
Molecular Weight |
506.9 g/mol |
IUPAC Name |
hentriacontyl prop-2-enoate |
InChI |
InChI=1S/C34H66O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-36-34(35)4-2/h4H,2-3,5-33H2,1H3 |
InChI Key |
HTVKZPXLHGYWEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Hentriacontyl acrylate can be synthesized through the esterification reaction between acrylic acid and hentriacontanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods: In industrial settings, the synthesis of this compound can be achieved through continuous flow processes. This method involves the reaction of (meth)acryloyl chloride with hentriacontanol in the presence of a base such as triethylamine. The continuous flow process offers advantages such as higher efficiency, better control over reaction conditions, and reduced formation of side products .
Chemical Reactions Analysis
Types of Reactions: Hentriacontyl acrylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be employed.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted acrylates depending on the nucleophile used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of hentriacontyl acrylate involves its ability to undergo polymerization reactions, forming long-chain polymers. These polymers can interact with various molecular targets and pathways depending on their application. For instance, in biomedical applications, the polymers can interact with cellular components, promoting cell adhesion and proliferation . The ester group in this compound can also undergo hydrolysis, releasing acrylic acid, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The properties of acrylate esters are highly influenced by the length and structure of their alkyl chains. Below is a detailed comparison of hentriacontyl acrylate with structurally analogous compounds:
Performance in Polymer Systems
- Flexibility : this compound’s long chain disrupts polymer crystallinity, enhancing flexibility and reducing brittleness compared to shorter-chain acrylates like butyl (C4) .
- Hydrophobicity : Stearyl (C18) and hentriacontyl (C31) acrylates outperform lauryl (C12) in water resistance, making them ideal for marine coatings or moisture-sensitive applications .
- Curing Behavior: Urethane acrylates like Laromer® UA 9048 offer rapid UV curing and superior mechanical properties but lack the processability of non-urethane derivatives .
Research Findings and Industrial Relevance
Recent studies highlight the growing demand for long-chain acrylates in advanced materials:
- Coatings : this compound-based formulations show 40% lower water absorption compared to stearyl acrylate systems, critical for outdoor infrastructure .
- Adhesives : Blending this compound with butyl acrylate improves peel strength by 25% while maintaining low-temperature flexibility .
- Toxicity : The Cosmetic Ingredient Review (CIR) reaffirms the safety of acrylates with alkyl chains ≥ C12 in cosmetic applications, citing reduced dermal penetration .
Biological Activity
Hentriacontyl acrylate is a long-chain fatty acid acrylate that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and therapeutic applications. This article delves into the biological activities associated with this compound, supported by diverse research findings and case studies.
This compound is synthesized through the esterification of hentriacontanol with acrylic acid. The resulting compound is characterized by its long hydrocarbon chain, which influences its solubility and interaction with biological systems. The molecular structure can be represented as follows:
This structure contributes to its unique properties, making it suitable for various applications, including drug delivery systems and as a component in polymeric materials.
Antimicrobial Activity
Research indicates that polymers derived from this compound exhibit significant antimicrobial properties. A study investigated the biological activity of copolymers formed from this compound and other monomers, demonstrating effectiveness against a range of microorganisms, including bacteria and fungi.
Case Study: Copolymerization with Styrene and Methyl Acrylate
A notable study focused on the copolymerization of this compound with styrene and methyl acrylate. The resulting copolymers were tested for their antimicrobial activity against several pathogens. The findings are summarized in Table 1.
| Copolymers | Microorganism Tested | Zone of Inhibition (mm) |
|---|---|---|
| This compound/Styrene | E. coli | 15 |
| This compound/Methyl Acrylate | S. aureus | 18 |
| This compound/Copolymer | C. albicans | 12 |
The copolymers showed varying degrees of effectiveness, with the highest activity observed against Staphylococcus aureus, indicating that the incorporation of different monomers can enhance the antimicrobial properties of the base polymer.
The antimicrobial action of this compound polymers is believed to involve disruption of microbial cell membranes, leading to cell lysis. Additionally, the hydrophobic nature of the long hydrocarbon chains may facilitate better interaction with lipid membranes of bacteria and fungi.
Biocompatibility and Applications
In addition to antimicrobial properties, studies have suggested that polymers based on this compound are biocompatible, making them suitable for biomedical applications such as drug delivery systems and wound dressings. Their ability to inhibit biofilm formation is particularly relevant in clinical settings where biofilms contribute to persistent infections.
Research Findings on Biocompatibility
Research has shown that poly(acrylic acid) block copolymers, which can include components like this compound, demonstrate not only antimicrobial activity but also favorable biocompatibility profiles when tested in vitro. This dual functionality enhances their potential use in medical devices and coatings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
